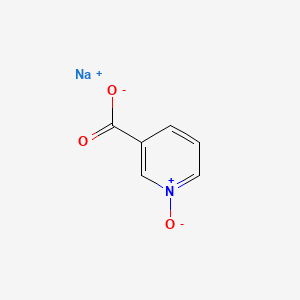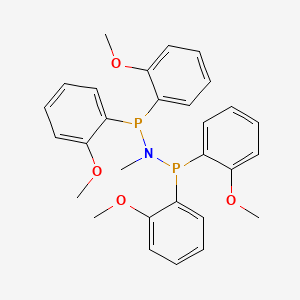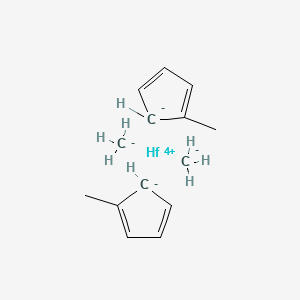
carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene is a compound that combines the properties of hafnium, a transition metal, with the organic ligand 1-methylcyclopenta-1,3-diene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene typically involves the reaction of hafnium tetrachloride with 1-methylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium oxides and other by-products.
Reduction: It can be reduced to lower oxidation states of hafnium.
Substitution: The organic ligand can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hafnium dioxide, while substitution reactions can produce a variety of hafnium-organic complexes .
Applications De Recherche Scientifique
Carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene has several scientific research applications:
Mécanisme D'action
The mechanism by which carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene exerts its effects involves the interaction of the hafnium center with various molecular targets. The organic ligand facilitates the binding of the compound to specific substrates, enhancing its catalytic activity. The pathways involved in these interactions are complex and depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(methyl-cyclopentadienyl)dimethylhafnium: Similar in structure but with different ligands.
Dimethylbis(methylcyclopentadienyl)hafnium: Another hafnium complex with similar properties
Uniqueness
Carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene is unique due to its specific combination of hafnium and 1-methylcyclopenta-1,3-diene, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high catalytic activity and stability .
Propriétés
Numéro CAS |
68193-43-1 |
|---|---|
Formule moléculaire |
C14H20Hf |
Poids moléculaire |
366.79 g/mol |
Nom IUPAC |
carbanide;hafnium(4+);1-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2CH3.Hf/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H3;/q4*-1;+4 |
Clé InChI |
DHGOQKZVEBXSOU-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Hf+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


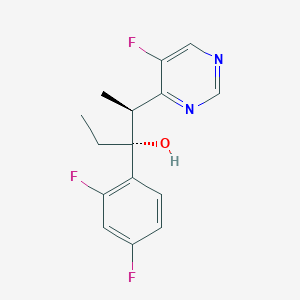
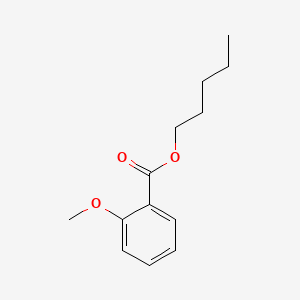
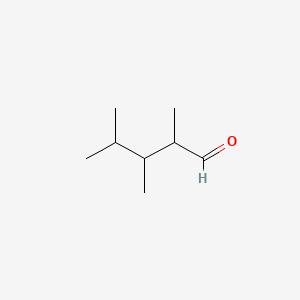
![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)

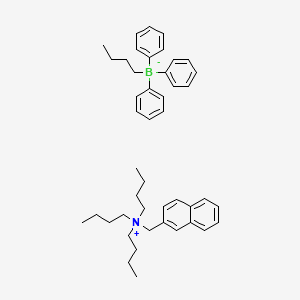
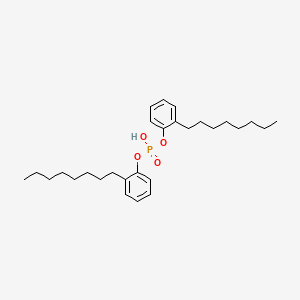
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13746076.png)
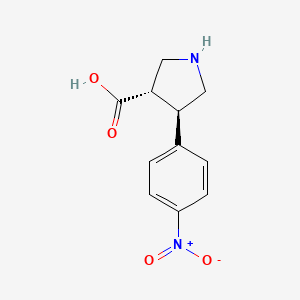
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)
![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)
